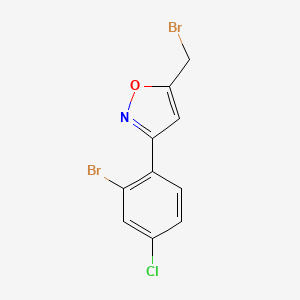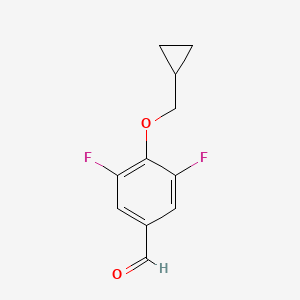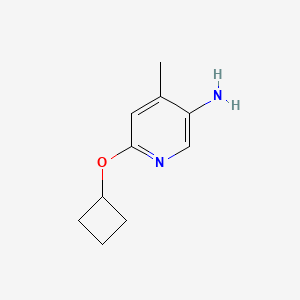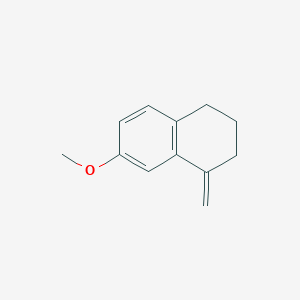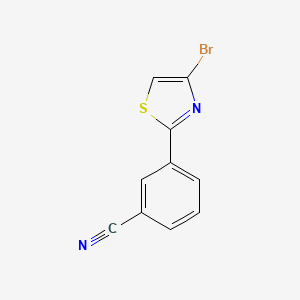![molecular formula C11H9BrN2O B7937616 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B7937616.png)
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo-substituted pyrazole ring attached to a phenyl group, which is further connected to an ethanone moiety.
Vorbereitungsmethoden
The synthesis of 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with 3-bromobenzaldehyde in the presence of a base, followed by a condensation reaction with acetyl chloride. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium or copper .
Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to optimize reaction conditions and reduce production time .
Analyse Chemischer Reaktionen
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex molecules.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-substituted pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one: Similar structure but with a chloro group instead of a bromo group, which may result in different reactivity and biological activity.
1-[3-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
1-[3-(4-Fluoro-1H-pyrazol-1-YL)phenyl]ethan-1-one: The fluoro group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-[3-(4-bromopyrazol-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)9-3-2-4-11(5-9)14-7-10(12)6-13-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYSSVPZXMOWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

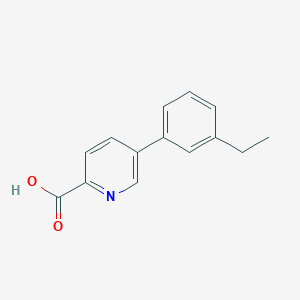
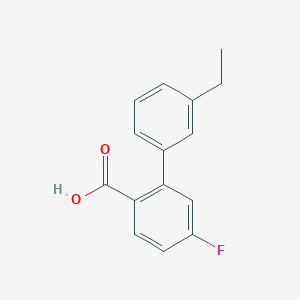
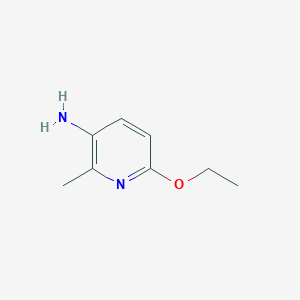
![N-[(2-Bromo-4-chlorophenyl)methyl]-3-methylaniline](/img/structure/B7937571.png)
amine](/img/structure/B7937573.png)
amine](/img/structure/B7937581.png)
![[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B7937586.png)
amine](/img/structure/B7937589.png)
